molecular formula C10H13NS2 B14696499 3-(1,3-Benzothiazol-3(2H)-yl)propane-1-thiol CAS No. 24666-11-3

3-(1,3-Benzothiazol-3(2H)-yl)propane-1-thiol

Cat. No.: B14696499
CAS No.: 24666-11-3
M. Wt: 211.4 g/mol
InChI Key: FXVLGFJDHSEVTE-UHFFFAOYSA-N
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Description

3-Benzothiazolinepropanethiol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzothiazolinepropanethiol typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with 3-chloropropanal under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of 3-Benzothiazolinepropanethiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Benzothiazolinepropanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted benzothiazoles

Mechanism of Action

The mechanism of action of 3-Benzothiazolinepropanethiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular membranes, leading to disruption of membrane integrity and cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

CAS No.

24666-11-3

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

IUPAC Name

3-(2H-1,3-benzothiazol-3-yl)propane-1-thiol

InChI

InChI=1S/C10H13NS2/c12-7-3-6-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,12H,3,6-8H2

InChI Key

FXVLGFJDHSEVTE-UHFFFAOYSA-N

Canonical SMILES

C1N(C2=CC=CC=C2S1)CCCS

Origin of Product

United States

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